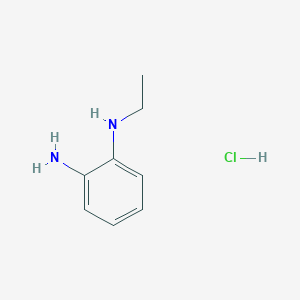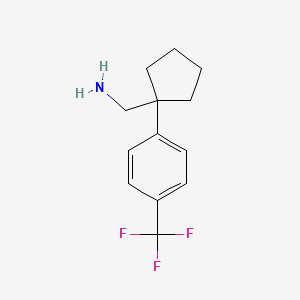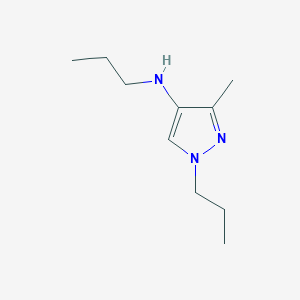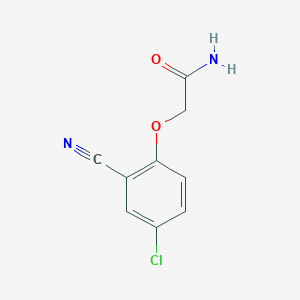![molecular formula C14H12N4O B11733639 (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11733639.png)
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine is a compound that features a benzotriazole moiety linked to a phenylethylidene group through a hydroxylamine linkage. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of benzotriazole with a suitable phenylethylidene precursor under specific conditions. One common method involves the use of 1H-benzotriazole as a starting material, which is reacted with a phenylethylidene derivative in the presence of a base to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of benzotriazole derivatives, including this compound, typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of these reactions is facilitated by the stability and availability of the starting materials, as well as the robustness of the reaction conditions .
化学反应分析
Types of Reactions
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole moiety can participate in substitution reactions, where the benzotriazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
科学研究应用
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme interactions and receptor binding.
作用机制
The mechanism of action of (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes.
相似化合物的比较
Similar Compounds
Benzothiazole derivatives: These compounds share a similar heterocyclic structure and have applications in medicinal chemistry and material sciences.
Benzimidazole derivatives: These compounds also feature a heterocyclic ring and are used in various biological and industrial applications.
1,2,4-Triazole derivatives: These compounds are known for their antifungal and antibacterial properties.
Uniqueness
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine is unique due to its specific combination of a benzotriazole moiety with a phenylethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C14H12N4O |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C14H12N4O/c19-16-13(11-6-2-1-3-7-11)10-18-14-9-5-4-8-12(14)15-17-18/h1-9,19H,10H2/b16-13- |
InChI 键 |
CVCQLQGHGWRYIN-SSZFMOIBSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\O)/CN2C3=CC=CC=C3N=N2 |
规范 SMILES |
C1=CC=C(C=C1)C(=NO)CN2C3=CC=CC=C3N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11733557.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733563.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733568.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733572.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733603.png)
![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11733615.png)

![(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733626.png)

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B11733636.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733637.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733643.png)
